

Spectroscopic data (NMR, IR, MS) of (R)-3-Ethoxypyrrolidine

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Compound of Interest

Compound Name: (R)-3-Ethoxypyrrolidine

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An In-Depth Technical Guide to the Spectroscopic Profile of (R)-3-Ethoxypyrrolidine

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral synthetic building block, **(R)-3-Ethoxypyrrolidine**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the underlying principles, and provides field-proven protocols for data acquisition. Our objective is to equip scientists with the knowledge to unequivocally identify and assess the purity of this compound, ensuring the integrity of their research and development pipelines.

Molecular Structure and Stereochemistry

(R)-3-Ethoxypyrrolidine ($C_6H_{13}NO$) is a chiral secondary amine featuring a pyrrolidine ring substituted at the C3 position with an ethoxy group. The presence of a stereocenter at C3 is a critical feature, influencing both its biological activity in downstream applications and its spectroscopic signature. Specifically, this chirality renders the protons on the C2, C4, and C5 methylene groups diastereotopic, leading to more complex NMR spectra than would be observed for an achiral analogue.

For clarity in spectral assignments, the following standardized numbering scheme is used:

Caption: Molecular structure of **(R)-3-Ethoxypyrrolidine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **(R)-3-Ethoxypyrrolidine**, providing detailed information about the carbon-hydrogen framework. Due to the chiral center, both ^1H and ^{13}C NMR spectra will exhibit complexities that are key to confirming the compound's identity.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for each proton. The diastereotopicity of the methylene protons on the pyrrolidine ring is expected to result in complex multiplets for the protons at C2, C4, and C5.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Notes
H-N	1.5 - 2.5	Broad Singlet	1H	Chemical shift is solvent-dependent and may exchange with D_2O .
H-3	3.9 - 4.1	Multiplet	1H	Chiral proton, deshielded by the adjacent oxygen atom.
H-2, H-2'	2.9 - 3.3	Multiplets	2H	Diastereotopic protons adjacent to nitrogen.
H-4, H-4'	1.8 - 2.2	Multiplets	2H	Diastereotopic protons.
H-5, H-5'	2.7 - 3.1	Multiplets	2H	Diastereotopic protons adjacent to nitrogen.
$-\text{OCH}_2\text{CH}_3$ (H-7)	3.4 - 3.6	Quartet (q)	2H	Methylene protons of the ethoxy group, split by the methyl protons.
$-\text{OCH}_2\text{CH}_3$ (H-8)	1.1 - 1.3	Triplet (t)	3H	Methyl protons of the ethoxy group, split by the methylene protons.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum should display six distinct signals, corresponding to the six unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.[1][2]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C3	75 - 80	Chiral carbon, significantly deshielded by the ether oxygen.
C7 (-OCH ₂ CH ₃)	63 - 68	Methylene carbon of the ethoxy group.
C2	50 - 55	Carbon adjacent to nitrogen.
C5	45 - 50	Carbon adjacent to nitrogen. For the parent pyrrolidine, these carbons appear around 47 ppm.[3]
C4	30 - 35	Methylene carbon, expected to be the most shielded ring carbon.
C8 (-OCH ₂ CH ₃)	15 - 20	Methyl carbon of the ethoxy group.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. This workflow is standard for small organic molecules.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[4][5]

Predicted IR Absorption Bands

The spectrum of **(R)-3-Ethoxypyrrolidine** is expected to be characterized by the following key absorptions. The region below 1500 cm⁻¹ is the "fingerprint region," which contains a complex pattern of absorptions unique to the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Notes
3300 - 3500	N-H stretch	Medium, Broad	Characteristic of a secondary amine. Broadening is due to hydrogen bonding.
2850 - 2960	C-H stretch (sp ³)	Strong	Aliphatic C-H stretches from the pyrrolidine ring and ethoxy group. ^[5]
1050 - 1150	C-O stretch (ether)	Strong	Strong absorption typical for the C-O-C ether linkage. ^[6]
1150 - 1250	C-N stretch	Medium	Vibration of the carbon-nitrogen bond in the amine.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of liquid samples due to its simplicity and minimal sample preparation.

- Instrument Background: Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Apply a single drop of **(R)-3-Ethoxypyrrolidine** directly onto the ATR crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added in the 4000–400 cm⁻¹ range to achieve an excellent signal-to-noise ratio.

- Processing: The final spectrum is generated by ratioing the sample scan against the background scan, resulting in a transmittance or absorbance spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.

Predicted Mass Spectrum Data

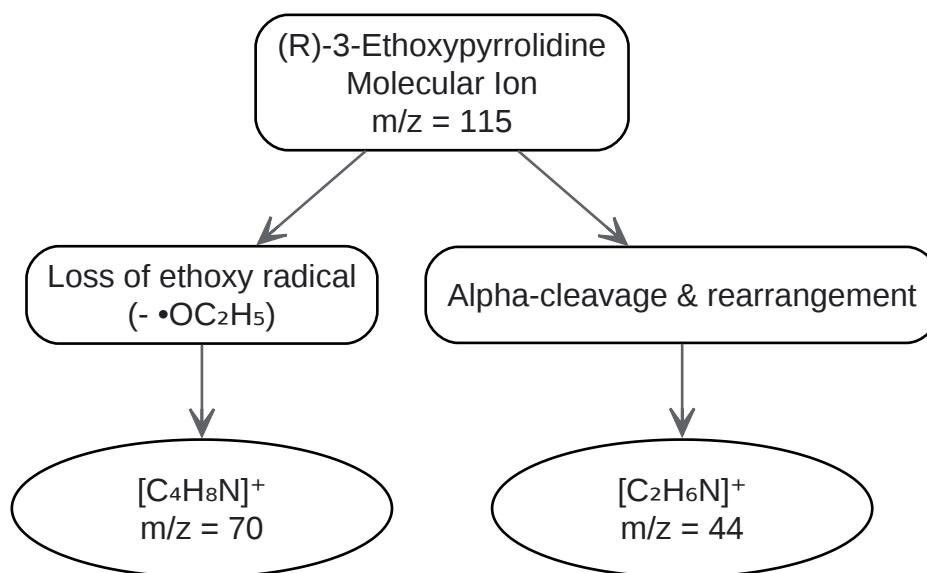
The molecular formula of **(R)-3-Ethoxypyrrolidine** is $C_6H_{13}NO$, with a monoisotopic mass of approximately 115.0997 Da.

- Molecular Ion (M^+): An odd-numbered molecular ion peak is expected at $m/z = 115$, consistent with the Nitrogen Rule (a single nitrogen atom results in an odd molecular weight). [8]
- Key Fragments: The primary fragmentation pathway for cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[9]

m/z Value	Proposed Fragment	Formula	Notes
115	$[M]^+$	$[C_6H_{13}NO]^+$	Molecular ion peak.
86	$[M - C_2H_5]^+$	$[C_4H_8NO]^+$	Loss of the ethyl group from the ethoxy moiety.
70	$[M - OC_2H_5]^+$	$[C_4H_8N]^+$	Loss of the ethoxy radical, a common fragmentation for ethers.
44	$[C_2H_6N]^+$	$[C_2H_6N]^+$	Result of alpha-cleavage at the C2-C3 or C4-C5 bond followed by ring opening and further fragmentation.

Fragmentation Pathway Diagram

The major fragmentation pathways initiated by electron ionization (EI) are visualized below.



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Caption: Predicted major fragmentation pathways for **(R)-3-Ethoxypyrrolidine** in EI-MS.

Experimental Protocol for MS Data Acquisition

- Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid like this, direct infusion via a syringe pump (for ESI) or introduction into a GC-MS system (for EI) is appropriate.
- Ionization: Utilize either Electron Ionization (EI) at 70 eV to induce fragmentation or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule $[M+H]^+$ at $m/z = 116$.^[7]
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).^[10]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of **(R)-3-Ethoxypyrrolidine**. The interplay of NMR, IR, and MS data creates a unique molecular fingerprint. By understanding the predicted spectral features and employing the validated experimental protocols described herein, researchers can confidently verify the structure and purity of this important chiral building block, ensuring the reliability and validity of their scientific endeavors.

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